molecular formula C16H17NO2S B14243120 Benzoic acid, 2-[[(4-methylphenyl)amino]thio]-, ethyl ester CAS No. 444993-97-9

Benzoic acid, 2-[[(4-methylphenyl)amino]thio]-, ethyl ester

Katalognummer: B14243120
CAS-Nummer: 444993-97-9
Molekulargewicht: 287.4 g/mol
InChI-Schlüssel: TYAQDIWQXABGPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 2-[[(4-methylphenyl)amino]thio]-, ethyl ester is an organic compound with a complex structure that includes a benzoic acid core, a 4-methylphenyl group, and an ethyl ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[[(4-methylphenyl)amino]thio]-, ethyl ester typically involves the reaction of benzoic acid derivatives with 4-methylphenylamine and ethyl alcohol under specific conditions. The reaction may require the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 2-[[(4-methylphenyl)amino]thio]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 2-[[(4-methylphenyl)amino]thio]-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of benzoic acid, 2-[[(4-methylphenyl)amino]thio]-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoic acid, 4-methylphenyl ester: Shares a similar benzoic acid core but lacks the amino and thio groups.

    4-(Aminomethyl)benzoic acid: Contains an amino group but differs in the overall structure and functional groups.

Uniqueness

Benzoic acid, 2-[[(4-methylphenyl)amino]thio]-, ethyl ester is unique due to the presence of both amino and thio groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups play a crucial role.

Eigenschaften

CAS-Nummer

444993-97-9

Molekularformel

C16H17NO2S

Molekulargewicht

287.4 g/mol

IUPAC-Name

ethyl 2-(4-methylanilino)sulfanylbenzoate

InChI

InChI=1S/C16H17NO2S/c1-3-19-16(18)14-6-4-5-7-15(14)20-17-13-10-8-12(2)9-11-13/h4-11,17H,3H2,1-2H3

InChI-Schlüssel

TYAQDIWQXABGPX-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=CC=C1SNC2=CC=C(C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.